molecular formula C19H20N2O4S B2426374 N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 892855-38-8

N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2426374
CAS RN: 892855-38-8
M. Wt: 372.44
InChI Key: AUAMXSLKNSMXAS-UHFFFAOYSA-N
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Description

“N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles have been found to have antibacterial activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound would include a benzothiazole ring, an ethyl group attached to the 4-position of the benzothiazole, and a benzamide group with three methoxy groups attached at the 3, 4, and 5 positions .

Scientific Research Applications

Anticonvulsant Development

A study by Sych et al. (2018) focused on the development of quality control methods for a substance related to N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide, which showed promising anticonvulsive activity. This study is significant in the context of introducing new medicinal substances into practice, particularly focusing on the methods of identification and determination of impurities for quality control.

Anticancer Evaluation

Research conducted by Ravinaik et al. (2021) revealed that derivatives of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide exhibited moderate to excellent anticancer activity against various cancer cell lines. This study contributes to understanding the potential of such compounds in cancer treatment.

CNS Depressant Activity Research

Parravicini et al. (1976) explored derivatives of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide for potential CNS depressant activity. Their research, although preliminary, suggests potential applications in treating conditions related to the central nervous system.

Antioxidant Activities Study

A study by Hua Erbin (2013) investigated the effect of benzothiazole derivatives, including N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide, on antioxidating activities in high-fat fed mice. The results indicate that these derivatives can improve antioxidating activities, which could be relevant for metabolic disorder treatments.

Antimicrobial Screening

The work of Desai et al. (2013) involved the synthesis and antimicrobial screening of thiazole derivatives, including those related to N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide. Their findings suggest potential for these compounds in treating bacterial and fungal infections.

Future Directions

Benzothiazole derivatives are a promising area of study due to their potential antibacterial activity . Future research could focus on synthesizing various derivatives and testing their biological activity.

Mechanism of Action

properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-5-11-7-6-8-15-16(11)20-19(26-15)21-18(22)12-9-13(23-2)17(25-4)14(10-12)24-3/h6-10H,5H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAMXSLKNSMXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

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